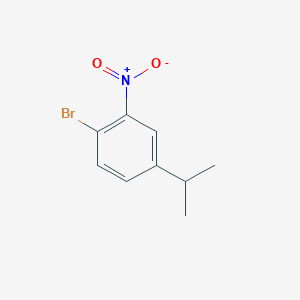

1-Bromo-4-isopropyl-2-nitrobenzene

Übersicht

Beschreibung

“1-Bromo-4-isopropyl-2-nitrobenzene” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . The compound is usually in liquid form at room temperature .

Synthesis Analysis

The synthesis of “1-Bromo-4-isopropyl-2-nitrobenzene” can be achieved through a multistep process . The first step involves a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . This process must be carried out in two steps if the propyl group has more than two carbons . It’s important to note that Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated, which means that the acyl group must go on first .

Chemical Reactions Analysis

“1-Bromo-4-isopropyl-2-nitrobenzene” undergoes various chemical reactions. For instance, it reacts via a DISP type mechanism such that the electrolysis of p-BrC6H4NO2 occurs, consuming between one and two electrons per reactant molecule, leading to the formation of the nitrobenzene radical anion and bromide ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-isopropyl-2-nitrobenzene” include a high degree of unsaturation . It is remarkably unreactive for being so highly unsaturated . Unlike other unsaturated compounds such as alkenes, dienes, and alkynes, aromatic hydrocarbons like this one do not undergo addition reactions . Instead, they undergo electrophilic aromatic substitution reactions .

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Reactivity

A study by Mroz et al. (2020) explored the anisotropic displacement parameters in compounds similar to 1-bromo-4-isopropyl-2-nitrobenzene, using X-ray diffraction and first principles calculations. This research highlights the significance of structural analysis in understanding the physical properties of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

2. Role in Organic Synthesis

The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in medical applications, demonstrates the importance of 1-bromo-4-isopropyl-2-nitrobenzene derivatives in chemical synthesis. This work by Zhai Guang-xin (2006) investigated the effects of reaction temperature, solvent, time, and proportions, providing insights into optimizing synthesis conditions (Zhai Guang-xin, 2006).

3. Electrochemical Studies

Ernst et al. (2013) demonstrated that radical anions of 1-bromo-4-nitrobenzene exhibit unique reactivity in ionic liquids, differing significantly from behavior in conventional solvents. This finding is crucial for understanding the electrochemical properties of such compounds (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

4. Photocatalysis and Solar Cell Applications

Fu et al. (2015) investigated the addition of 1-Bromo-4-Nitrobenzene to polymer solar cells, finding an improvement in power conversion efficiency. This highlights its potential use in enhancing solar energy harvesting technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

5. Pharmaceutical Applications

The work of Klok et al. (2006) on the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, using a derivative of 1-bromo-4-nitrobenzene, is a notable example of its application in the development of pharmaceutical compounds (Klok, Klein, Herscheid, & Windhorst, 2006).

Safety And Hazards

“1-Bromo-4-isopropyl-2-nitrobenzene” poses several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

Zukünftige Richtungen

The future directions for the study and use of “1-Bromo-4-isopropyl-2-nitrobenzene” could involve further exploration of its synthesis process, particularly the multistep synthesis involving Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration . Additionally, more detailed studies could be conducted to better understand its molecular structure and the mechanisms of its chemical reactions .

Eigenschaften

IUPAC Name |

1-bromo-2-nitro-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXLLXRXBRDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615672 | |

| Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isopropyl-2-nitrobenzene | |

CAS RN |

204850-14-6 | |

| Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

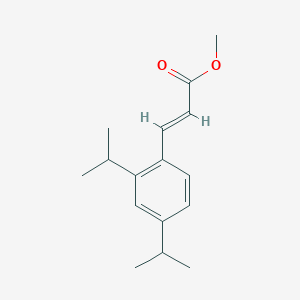

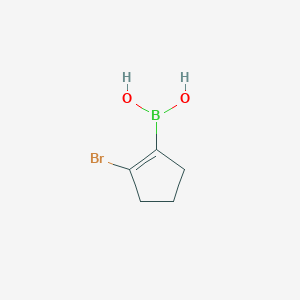

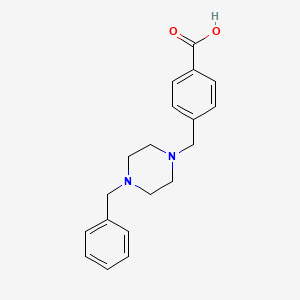

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)